molecular formula C15H17BrF3N5O B10962321 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B10962321
M. Wt: 420.23 g/mol
InChI Key: UFRHIPULVBPSEQ-UHFFFAOYSA-N
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Description

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with bromine, cyclopropyl, and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine substituent.

    Introduction of the cyclopropyl and trifluoromethyl groups: These groups can be added via cyclopropanation and trifluoromethylation reactions, respectively.

    Acetamide formation: The final step involves the reaction of the substituted pyrazole with N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the cyclopropyl group.

    Reduction: Reduction reactions may target the bromine substituent or the acetamide group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole ring or cyclopropyl group.

    Reduction: Reduced forms of the compound, such as dehalogenated derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and cyclopropyl groups can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom and the trifluoromethyl group in 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide distinguishes it from similar compounds. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C15H17BrF3N5O

Molecular Weight

420.23 g/mol

IUPAC Name

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C15H17BrF3N5O/c1-22(6-9-5-20-23(2)7-9)11(25)8-24-13(10-3-4-10)12(16)14(21-24)15(17,18)19/h5,7,10H,3-4,6,8H2,1-2H3

InChI Key

UFRHIPULVBPSEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN(C)C(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C3CC3

Origin of Product

United States

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